

Spectroscopic Characterization of Methyl Phenyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl phenyl oxalate

Cat. No.: B14670481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **methyl phenyl oxalate**. Given the absence of publicly available experimental spectra, this document leverages predictive models to detail the expected spectroscopic properties, including Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided.

Chemical Structure and Properties

- IUPAC Name: 1-O-methyl 2-O-phenyl oxalate
- Molecular Formula: $\text{C}_9\text{H}_8\text{O}_4$
- Molecular Weight: 180.16 g/mol
- CAS Number: 38250-12-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methyl phenyl oxalate**. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.45 - 7.20	Multiplet	5H	Aromatic protons (phenyl group)
3.90	Singlet	3H	Methyl protons (-OCH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
163.5	Ester Carbonyl Carbon (C=O)
157.0	Oxalate Carbonyl Carbon (C=O)
150.5	Aromatic Carbon (C-O)
129.5	Aromatic Carbons (ortho/para)
126.0	Aromatic Carbon (meta)
121.0	Aromatic Carbons (ipso)
53.0	Methyl Carbon (-OCH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch (methyl)
1780 - 1760	Strong	Asymmetric C=O Stretch (ester)
1750 - 1730	Strong	Symmetric C=O Stretch (ester)
1600, 1490	Medium-Weak	Aromatic C=C Bending
1200 - 1000	Strong	C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Relative Intensity	Possible Fragment
180	Moderate	[M] ⁺ (Molecular Ion)
121	High	[C ₆ H ₅ OCO] ⁺
94	Moderate	[C ₆ H ₅ OH] ⁺
77	High	[C ₆ H ₅] ⁺
59	High	[COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **methyl phenyl oxalate**.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **methyl phenyl oxalate**.

Methodology:

- Sample Preparation:

- For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
 - The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of an ester and an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **methyl phenyl oxalate**.

Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of **methyl phenyl oxalate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
 - The solution is transferred to a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.

- ^{13}C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.
- Data Analysis: The chemical shifts, integration (for ^1H), and multiplicities of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

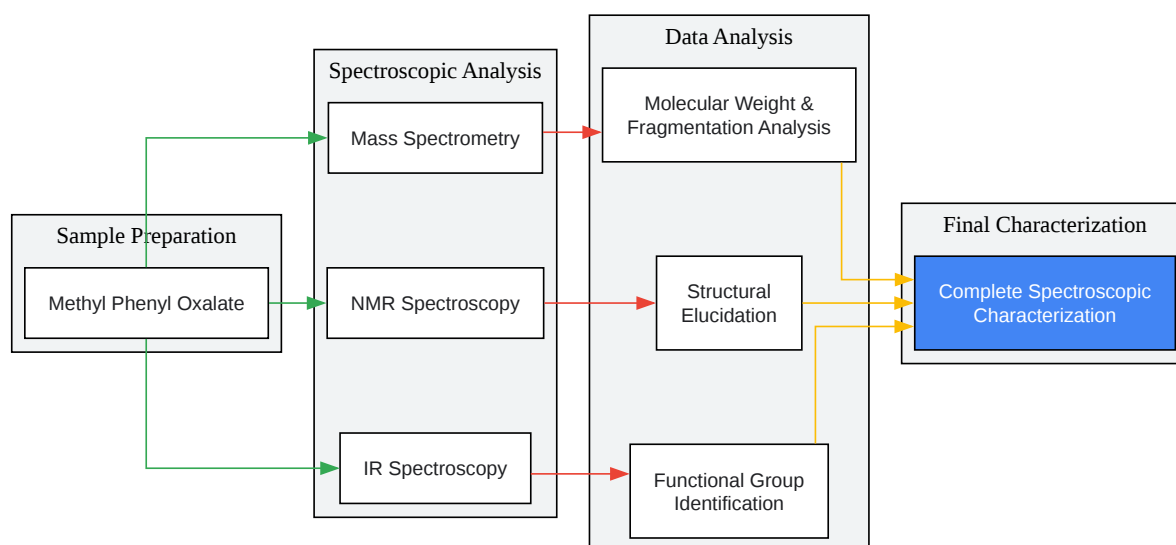
Objective: To determine the molecular weight and fragmentation pattern of **methyl phenyl oxalate**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **methyl phenyl oxalate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic characterization of **methyl phenyl oxalate**.

- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl Phenyl Oxalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14670481#spectroscopic-characterization-of-methyl-phenyl-oxalate\]](https://www.benchchem.com/product/b14670481#spectroscopic-characterization-of-methyl-phenyl-oxalate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com